molecular formula C8H14ClF2NO2 B14078214 N-(4,4-Difluorocyclohexyl)glycine HCl

N-(4,4-Difluorocyclohexyl)glycine HCl

Cat. No.: B14078214
M. Wt: 229.65 g/mol
InChI Key: JNVJFOJMLRTHQA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(4,4-Difluorocyclohexyl)glycine hydrochloride involves several steps. One common method includes the reaction of 4,4-difluorocyclohexylamine with glycine in the presence of hydrochloric acid. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .

Chemical Reactions Analysis

N-(4,4-Difluorocyclohexyl)glycine hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(4,4-Difluorocyclohexyl)glycine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(4,4-Difluorocyclohexyl)glycine hydrochloride can be compared with other similar compounds, such as:

  • N-(4-Fluorocyclohexyl)glycine hydrochloride
  • N-(4,4-Dichlorocyclohexyl)glycine hydrochloride
  • N-(4,4-Dibromocyclohexyl)glycine hydrochloride

These compounds share similar structures but differ in the substituents on the cyclohexyl ring. The presence of different halogen atoms can influence their chemical properties and biological activities, making N-(4,4-Difluorocyclohexyl)glycine hydrochloride unique in its specific applications .

Properties

Molecular Formula

C8H14ClF2NO2

Molecular Weight

229.65 g/mol

IUPAC Name

2-[(4,4-difluorocyclohexyl)amino]acetic acid;hydrochloride

InChI

InChI=1S/C8H13F2NO2.ClH/c9-8(10)3-1-6(2-4-8)11-5-7(12)13;/h6,11H,1-5H2,(H,12,13);1H

InChI Key

JNVJFOJMLRTHQA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NCC(=O)O)(F)F.Cl

Origin of Product

United States

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